Diethyl (ethoxyacetyl)phosphonate
Description
Overview of Alpha-Functionalized Phosphonates in Contemporary Research
Alpha-functionalized phosphonates are a subclass of phosphonates that bear a functional group on the carbon atom directly attached to the phosphorus atom. This functional group significantly influences the compound's reactivity and applications. Diethyl (ethoxyacetyl)phosphonate is an example of an α-carbonyl phosphonate (B1237965), a group that also includes α-ketophosphonates. rsc.org
The presence of the carbonyl group (and the adjacent ether linkage) in this compound makes the α-hydrogen atoms acidic, facilitating the formation of a stabilized carbanion. This carbanion is a key intermediate in the Horner-Wadsworth-Emmons reaction. wikipedia.org Contemporary research actively explores various α-functionalized phosphonates due to their synthetic versatility. For example, α-hydroxyphosphonates are synthesized through the Pudovik or Abramov reactions and can be converted into other derivatives like α-ketophosphonates or α-aminophosphonates. nih.gov α-Aminophosphonates, synthesized via methods like the Kabachnik-Fields reaction, are considered analogues of natural amino acids and are investigated for their potential biological activities. organic-chemistry.orgnih.gov The ability to introduce diverse functionalities at the α-position allows chemists to fine-tune the steric and electronic properties of the phosphonate reagent, enabling the synthesis of complex molecular targets. researchgate.net
Historical Development and Emerging Trends in Research on Phosphonate Systems
The history of organophosphorus chemistry dates back to the 19th century, with early work leading to the synthesis of compounds like triethyl phosphate (B84403) in 1848. mdpi.comingentaconnect.com A pivotal moment was the development of the Michaelis-Arbuzov reaction in 1898, which provided a robust method for forming the stable phosphorus-carbon (P-C) bond that defines phosphonates. mdpi.comwikipedia.org This discovery paved the way for the synthesis of a vast array of phosphonate compounds. In the mid-20th century, the field advanced significantly with the report of a modified Wittig reaction by Leopold Horner, which was further developed by Wadsworth and Emmons into the now-famous Horner-Wadsworth-Emmons reaction, solidifying the role of phosphonates as essential reagents in organic synthesis. wikipedia.org
Current research in phosphonate chemistry is driven by the pursuit of sustainability and novel applications. marketresearchintellect.com There is a significant trend towards "green chemistry," focusing on the development of biodegradable phosphonates and cleaner, more efficient synthetic methods to reduce environmental impact. rsc.org Another emerging area is the use of phosphonates in materials science for creating porous metal-organic frameworks (MOFs) with potential applications in gas separation and catalysis. mdpi.com In medicinal chemistry, research continues to explore phosphonates as analogues of natural phosphates for drug development, with a focus on creating prodrugs that can effectively deliver the active agent to target cells. frontiersin.org These trends indicate that phosphonate chemistry will continue to be a vibrant and evolving field of research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-diethoxyphosphoryl-2-ethoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-11-7-8(9)14(10,12-5-2)13-6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRJHNUKTBRUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952809 | |
| Record name | Diethyl (ethoxyacetyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30492-56-9 | |
| Record name | Phosphonic acid, (ethoxyacetyl)-, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30492-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (ethoxyacetyl)phosphonate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030492569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (ethoxyacetyl)phosphonate | |
| Source | EPA DSSTox | |
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| Record name | Diethyl (ethoxyacetyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
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Reactivity and Mechanistic Studies of Diethyl Ethoxyacetyl Phosphonate and Model Phosphonate Systems
Horner-Wadsworth-Emmons (HWE) Olefination with Phosphonate (B1237965) Reagents
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized organic chemical reaction for the synthesis of alkenes from stabilized phosphonate carbanions and carbonyl compounds such as aldehydes or ketones. wikipedia.orgconicet.gov.ar This reaction, a significant modification of the Wittig reaction, typically yields alkenes with high stereoselectivity. wikipedia.orgconicet.gov.ar The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org Diethyl (ethoxyacetyl)phosphonate serves as a reagent in such transformations, where its stabilized carbanion reacts with carbonyl compounds to form a carbon-carbon double bond.
The Horner-Wadsworth-Emmons reaction is a cornerstone method for creating carbon-carbon double bonds, offering significant advantages in controlling the geometry of the resulting alkene. conicet.gov.ar The reaction commences with the deprotonation of the phosphonate at the α-carbon position by a base, generating a nucleophilic phosphonate carbanion. wikipedia.orgnrochemistry.com This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. wikipedia.org The key feature of the HWE reaction is its pronounced stereoselectivity, predominantly favoring the formation of (E)-alkenes, or trans-olefins. wikipedia.orgnrochemistry.comalfa-chemistry.com
This stereochemical preference is a result of steric factors in the transition state leading to the key intermediate. The approach of the phosphonate carbanion and the carbonyl compound is sterically controlled, favoring a transition state that minimizes steric hindrance. alfa-chemistry.com This leads to the formation of a thermodynamically more stable (E)-alkene as the major product. nih.gov The driving force for the elimination step that forms the alkene is the formation of a stable, water-soluble phosphate (B84403) salt, which simplifies product purification compared to the Wittig reaction. alfa-chemistry.comgriffith.edu.au
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is not fixed and can be significantly influenced by the specific conditions under which the reaction is performed. conicet.gov.arresearchgate.net Key variables include the nature of the base, the metal cation present, the solvent, and the reaction temperature.
Base and Metal Cation: The choice of base and its corresponding metal cation plays a crucial role in determining the ratio of (E) to (Z) alkenes. For instance, studies on the reaction of methyl 2-(dimethoxyphosphoryl)acetate with aldehydes demonstrated that lithium salts afford greater (E)-stereoselectivity compared to sodium or potassium salts. wikipedia.org Strong bases like sodium hydride (NaH) are commonly used to generate the phosphonate carbanion. alfa-chemistry.com
Temperature: Higher reaction temperatures generally increase the (E)-stereoselectivity. wikipedia.org This is because higher temperatures provide sufficient energy to ensure that the intermediates are in equilibrium, allowing the reaction to proceed through the lowest energy pathway to the most stable product. wikipedia.org
Additives: Additives such as crown ethers can also modulate stereoselectivity by chelating the metal cations, which in turn influences the structure and reactivity of the intermediate species. conicet.gov.ar The use of lithium chloride in combination with an amine base (Masamune-Roush conditions) is another effective method for controlling the reaction, particularly for base-sensitive substrates. nrochemistry.com
The following table summarizes the general influence of reaction conditions on the stereoselectivity of the HWE reaction.
| Condition | Influence on Stereoselectivity |
| Metal Cation | (E)-selectivity often increases in the order K⁺ < Na⁺ < Li⁺. wikipedia.org |
| Temperature | Higher temperatures (e.g., 23 °C vs. -78 °C) generally favor (E)-alkene formation. wikipedia.org |
| Additives | Crown ethers or salts like LiCl can be used to modify the E/Z ratio. conicet.gov.arnrochemistry.com |
The structure of both the phosphonate reagent and the carbonyl substrate significantly impacts the geometrical selectivity of the HWE reaction.
Phosphonate Substituents:
Steric Bulk: Increasing the steric bulk of the ester groups on the phosphonate can enhance the formation of the (E)-alkene. For example, using diisopropyl phosphonates instead of dimethyl phosphonates has been shown to dramatically increase (E,E)-stereoselectivity in certain syntheses. alfa-chemistry.com
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phosphonate reagent accelerates the elimination of the oxaphosphetane intermediate. nrochemistry.com This principle is exploited in the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in the presence of strong, non-chelating bases (like KHMDS with 18-crown-6) to favor the formation of (Z)-alkenes. nrochemistry.com
Carbonyl Substrate Substituents:
Steric Bulk: An increase in the steric bulk of the aldehyde substrate generally leads to higher (E)-stereoselectivity. wikipedia.org The larger group on the aldehyde prefers to be positioned away from the bulky phosphonate group in the transition state, leading to the (E)-product.
The table below illustrates the effect of substituents on HWE selectivity.
| Reactant Component | Substituent Effect | Predominant Product |
| Phosphonate | Bulky ester groups (e.g., diisopropyl) | (E)-alkene alfa-chemistry.com |
| Phosphonate | Electron-withdrawing groups (Still-Gennari conditions) | (Z)-alkene nrochemistry.com |
| Aldehyde | Increasing steric bulk | (E)-alkene wikipedia.org |
The mechanism of the HWE reaction has been the subject of detailed investigations to understand its high stereoselectivity. The reaction proceeds through several key steps and intermediates. wikipedia.org
The established reaction mechanism begins with the deprotonation of the phosphonate to yield a phosphonate carbanion. wikipedia.orgnrochemistry.com This carbanion then adds to the aldehyde or ketone in a nucleophilic addition step, which is typically the rate-limiting step. wikipedia.org This addition forms diastereomeric alkoxide intermediates (betaines). wikipedia.org These intermediates then cyclize to form four-membered ring structures known as oxaphosphetanes. nrochemistry.comnih.gov
Computational studies have been instrumental in elucidating the structures of these intermediates and the transition states connecting them. nih.gov Ab initio calculations have shown that the reaction proceeds through addition, oxaphosphetane formation, pseudorotation (a bond-reorganization process within the phosphorus-containing ring), P-C bond cleavage, and finally O-C bond cleavage. nih.gov The formation of the oxaphosphetane is considered the rate-determining step. nrochemistry.comnih.gov The transition state leading to the intermediate that produces the (E)-olefin is calculated to be lower in energy than the transition state leading to the (Z)-olefin, which accounts for the common stereochemical outcome. nih.gov
The stereoselectivity of the HWE reaction is a result of a delicate balance between kinetic and thermodynamic control. The initial nucleophilic addition of the phosphonate carbanion to the carbonyl compound can be reversible. wikipedia.org When the initial addition steps are reversible, the diastereomeric intermediates can interconvert. wikipedia.org This equilibration allows the system to proceed through the lowest energy elimination pathway, which typically leads to the thermodynamically more stable (E)-alkene. Therefore, conditions that promote this equilibration, such as higher temperatures, result in higher (E)-selectivity. wikipedia.org
In contrast, the Still-Gennari modification provides (Z)-alkenes through kinetic control. nrochemistry.com The use of phosphonates with electron-withdrawing groups significantly accelerates the rate of elimination from the oxaphosphetane intermediates. This elimination becomes faster than the interconversion of the intermediates. Consequently, the product ratio reflects the initial kinetic ratio of addition, which favors the formation of the (Z)-alkene. nrochemistry.com
Mechanistic Investigations of the Horner-Wadsworth-Emmons Reaction Pathways
Nucleophilic Reaction Pathways Involving Phosphonates
Nucleophilic reactions are fundamental to the chemical reactivity of organophosphorus compounds, including phosphonates. These reactions can involve the phosphonate acting as a nucleophile or as an electrophilic substrate. The phosphorus center, the α-carbon, and associated functional groups all present potential sites for nucleophilic attack, leading to a diverse range of chemical transformations.
Nucleophilic addition reactions are a key pathway for the formation and transformation of α-functionalized phosphonates. A primary example is the Pudovik reaction, which involves the base-catalyzed addition of a dialkyl phosphite (B83602), such as diethyl phosphite, to a carbonyl compound. mdpi.com This reaction is a highly atom-economical method for creating a P-C bond and synthesizing α-hydroxyphosphonates, which are direct precursors to α-ketophosphonates like this compound via oxidation. mdpi.comnih.gov The reaction mechanism typically involves the deprotonation of the phosphite to form a potent phosphorus-centered nucleophile, which then attacks the electrophilic carbonyl carbon. wikipedia.org
The general scheme for the Pudovik reaction is as follows: (C₂H₅O)₂P(O)H + RCHO → (C₂H₅O)₂P(O)CH(OH)R wikipedia.org
Conversely, the carbonyl group of α-ketophosphonates, such as this compound, is itself electrophilic and susceptible to nucleophilic addition. Organometallic reagents, like Grignard reagents, can add to the keto group to furnish tertiary α-hydroxyphosphonates. mdpi.com These reactions expand the synthetic utility of α-ketophosphonates as building blocks for more complex molecular architectures.
| Reaction Type | Phosphonate Reagent | Electrophile/Nucleophile | Product Type | Reference |
|---|---|---|---|---|
| Pudovik Reaction | Diethyl Phosphite | Aldehyde (RCHO) | α-Hydroxyphosphonate | mdpi.comwikipedia.org |
| Abramov Reaction | Diethyl Phosphite | Aldehyde (RCHO) | α-Hydroxyphosphonate | wikipedia.org |
| Grignard Addition | α-Ketophosphonate | Grignard Reagent (R'MgBr) | Tertiary α-Hydroxyphosphonate | mdpi.com |
The intramolecular Michael reaction, or conjugate addition, is a powerful method for forming cyclic structures. organicreactions.org When the attacking nucleophile is an oxygen atom, the process is termed an intramolecular oxa-Michael reaction. These reactions are particularly challenging compared to their N- or C-nucleophile counterparts due to the lower nucleophilicity and higher pKa of alcohol nucleophiles. nih.govacs.org Consequently, the resulting cyclic ethers are often susceptible to a base-catalyzed retro-Michael reaction, which can lead to racemization or product decomposition. nih.gov
For a phosphonate system to undergo an intramolecular O-Michael addition, the molecule must contain both a hydroxyl group and a suitably activated vinylphosphonate moiety. The reaction involves the conjugate addition of the tethered alcohol to the electron-deficient double bond, leading to the formation of a heterocyclic phosphonate. The success of such a cyclization is highly dependent on the substrate's geometry, the length of the tether connecting the nucleophile and the acceptor, and the reaction conditions, often requiring strong bases to facilitate the deprotonation of the alcohol. acs.org
Symmetrical diethyl phosphonates are generally stable and require harsh conditions for substitution, which limits functional group tolerance. nih.govresearchgate.net A significant advancement involves the mild, chemoselective activation of diethyl phosphonates, enabling modular synthesis of a wide array of biologically relevant phosphonylated compounds. nih.govnih.gov
A highly effective strategy for the activation of diethyl phosphonates relies on electrophilic activation with triflic anhydride (Tf₂O) in the presence of a base like 2-iodopyridine. nih.govresearchgate.net This procedure is performed at low temperatures and transiently generates a highly reactive phosphonium species. The proposed mechanism involves the activation of the phosphonate with triflic anhydride to form a phosphonium ion. Subsequent reaction, potentially through an Arbuzov-type pathway or substitution with a chloride source (like tetraethylammonium chloride), yields a monochlorophosphonyl intermediate in situ. nih.gov This intermediate is highly electrophilic and readily undergoes attack by various nucleophiles. nih.govresearchgate.net This method avoids the harsh, poorly selective chlorinating agents like phosphorus pentachloride traditionally used to generate such intermediates. nih.gov
The in situ-generated electrophilic phosphorus center can be attacked by a broad range of nucleophiles, allowing for the flexible and efficient synthesis of mixed phosphonates, phosphonothioates, phosphonamidates, and phosphinates. nih.govresearchgate.net This methodology exhibits excellent functional group tolerance, leaving esters, nitriles, and halides intact. nih.gov
O-Nucleophiles : A wide variety of aliphatic alcohols, including propargyl, allyl, and electron-poor alcohols like trifluoroethyl, as well as phenols, can be used to prepare mixed phosphonates. nih.gov
S-Nucleophiles : Thiol nucleophiles react efficiently to form the corresponding phosphonothioates. nih.gov
N-Nucleophiles : Nitrogen nucleophiles, such as sulfonamides (deprotonated with NaH) and lithium amides of amines like morpholine and piperazine, readily form phosphonamidates in good to very good yields. nih.gov
C-Nucleophiles : Carbon-based nucleophiles, including organolithium reagents and the lithium salt of triisopropylsilylacetylene, can also be employed, leading to the formation of phosphinates. researchgate.net
This modular approach allows for the iterative substitution of both ethoxy groups, providing a flexible pathway for decorating the phosphorus center. researchgate.net
| Nucleophile Type | Example Nucleophile | Product Class | Reference |
|---|---|---|---|
| O-Nucleophile | Phenol, Isopropyl alcohol | Mixed Phosphonate | nih.gov |
| S-Nucleophile | Thiophenol | Phosphonothioate | nih.gov |
| N-Nucleophile | Morpholine, Benzylamine | Phosphonamidate | nih.gov |
| C-Nucleophile | Triisopropylsilylacetylene (lithium salt) | Phosphinate | researchgate.net |
Chemoselective Activation and Subsequent Nucleophilic Substitution of Diethyl Phosphonates
Rearrangement Reactions of Alpha-Functionalized Phosphonates
Alpha-functionalized phosphonates, particularly α-hydroxyphosphonates, are known to undergo characteristic rearrangement reactions, most notably the α-hydroxyphosphonate-phosphate rearrangement, also termed the mdpi.comnih.gov-phospha-Brook rearrangement. rsc.org This transformation involves the base-catalyzed migration of the phosphonyl group from the α-carbon to the adjacent oxygen atom, converting an α-hydroxyphosphonate into a phosphate ester. mdpi.comnih.gov
This rearrangement is typically observed for α-hydroxyphosphonates that bear an electron-withdrawing group on the α-carbon, which stabilizes the transient carbanion formed during the reaction. rsc.orgnih.gov The driving force for the rearrangement is the thermodynamic favorability of forming a strong P-O bond at the expense of a weaker P-C bond. rsc.org A variety of bases, including sodium hydroxide (B78521), sodium ethoxide, triethylamine, and DBU, can catalyze this isomerization. mdpi.comrsc.org Phase-transfer catalysts have also been employed to facilitate the reaction under mild conditions. tandfonline.com
Mechanistic studies, including single-crystal X-ray analyses of substrates and products, have demonstrated that the rearrangement is stereospecific and proceeds with retention of the configuration at the phosphorus center. rsc.orgnih.gov This stereochemical outcome is crucial for applications in asymmetric synthesis. The reaction provides a valuable route to biologically active α-phosphoryloxy esters and enol phosphates. nih.gov
Derivatization and Functionalization of Phosphonates
O-Alkylation and O-Acylation of Alpha-Hydroxyphosphonates
Alpha-hydroxyphosphonates are valuable precursors that can be readily converted into other functional derivatives. nih.gov Two common derivatization pathways are O-alkylation and O-acylation, which yield α-alkoxy- or α-acyloxyphosphonates, respectively. nih.govnih.gov
O-Alkylation involves the reaction of the hydroxyl group of an α-hydroxyphosphonate with an alkylating agent. This process is a standard method for introducing an ether linkage at the α-position of the phosphonate (B1237965). A direct approach to preparing O-substituted hydroxylamines, which can be conceptually related to the O-alkylation of α-hydroxyphosphonates, involves the use of methanesulfonates of the corresponding alcohols to alkylate a protected N-hydroxycarbamate. organic-chemistry.org
O-Acylation is a widely studied transformation for this class of compounds. nih.gov It typically involves reacting the α-hydroxyphosphonate with acylating agents such as carboxylic or sulfonyl chlorides, as well as carboxylic anhydrides and acids, to produce α-acyloxyphosphonates. nih.gov
These reactions are significant as they modify the properties of the parent phosphonate, potentially influencing its biological activity or chemical reactivity for further synthetic steps.
Oxidation Reactions of Phosphonate Derivatives
The oxidation of phosphonate derivatives is a key transformation that can lead to a variety of useful compounds. For instance, the oxidation of α-hydroxyphosphonates is a direct route to α-ketophosphonates. nih.govnih.gov
Another important oxidative process is the oxidative coupling of H-phosphonates. This reaction proceeds in two steps: the oxidation of the P-H bond to form a halophosphate intermediate, followed by a nucleophilic displacement of the halide by alcohols or amines. diva-portal.org This method is instrumental in forming phosphoroamidates and phosphotriesters. diva-portal.org The use of iodine in conjunction with a bulky chlorosilane in pyridine (B92270) has been shown to suppress side reactions and promote clean formation of the phosphorylated products in high yields. diva-portal.org
Furthermore, the decomposition of phosphonates through oxidation can liberate the organically bound phosphate (B84403) as orthophosphate. hach.com A common laboratory method, the Ultraviolet (UV) Photochemical Oxidation Method, utilizes UV light and an oxygen source, like potassium persulfate, to catalyze the oxidation of the phosphonate C-P bond, which can then be quantified colorimetrically. hach.com
Synthesis of Complex Molecules Incorporating Phosphonate Moieties
The phosphonate group is a key structural feature in a variety of complex molecules, including phosphonopeptides and heterocyclic systems.
Phosphonopeptide Synthesis from Diethyl Phosphonate Precursors
Phosphonopeptides, which are peptide analogues containing a phosphonate moiety, are often synthesized using diethyl phosphonate derivatives as starting materials. nih.govnih.gov A common strategy involves the formation of a phosphonamidate bond. nih.govresearchgate.net
One widely used method is the phosphonylation of amino or peptide esters with N-protected aminoalkylphosphonochloridates. nih.gov These crucial phosphonochloridate intermediates can be prepared by chlorinating the corresponding dialkyl phosphonates with reagents like phosphorus pentachloride or phosphorus oxychloride. nih.gov For instance, N-Cbz-protected diethyl 1-aminoalkylphosphonates can be prepared and subsequently coupled with amino esters to form phosphonodipeptides. nih.gov Another example is the synthesis of benzyl (B1604629) ethoxyphosphonyl-glycyl-glycine ethyl ester from ethyl glycylglycinate and ethyl benzylphosphonochloridate, which is derived from the direct chlorination of diethyl benzylphosphonate with phosphorus oxychloride. tandfonline.comresearchgate.net
The general synthetic approach can be summarized as follows:
Preparation of the Phosphonate Precursor: Synthesis of a diethyl phosphonate derivative, often with a protected amino group at the α-position.
Chlorination: Conversion of the diethyl phosphonate to the more reactive phosphonochloridate.
Coupling: Reaction of the phosphonochloridate with an amino acid or peptide ester to form the phosphonamidate linkage.
Deprotection: Removal of protecting groups to yield the final phosphonopeptide. nih.gov
Heterocyclic Phosphonate Ring Systems Formation
The synthesis of heterocyclic compounds containing a phosphonate group is an active area of research. youtube.com These structures are important in medicinal chemistry and materials science. studysmarter.co.uk
One method for creating heterocyclic phosphonates involves the intramolecular cyclization of appropriately functionalized open-chain phosphonates. youtube.com For example, a furan (B31954) ring can be synthesized by the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. youtube.com A similar strategy can be envisioned for phosphonate-containing analogues.
Another approach is through cycloaddition reactions. A copper(II)-catalyzed dearomative [3+2] cycloaddition of furfuryl phosphonate alcohols with organic azides provides a novel route to triazolyl phosphonates. rsc.org This reaction proceeds through a cascade involving intermolecular cycloaddition and furan ring-opening. rsc.org
The formation of six-membered rings containing phosphorus can also be achieved. For instance, phosphonates like 6-methoxy-6H-dibenzo nih.govdiva-portal.orgoxaphosphinine-6-oxide have been synthesized in a single step from an H-phosphinate through an iodine-mediated oxidation in the presence of an alcohol. mdpi.com
Construction of Spiro-Dioxolane Phosphonates
The synthesis of spiro-dioxolane phosphonates involves the creation of a spirocyclic system where a dioxolane ring is attached to a phosphonate-containing ring at a single carbon atom. While direct examples for "Diethyl (ethoxyacetyl)phosphonate" are not prevalent in the provided search results, the general principles of spirocycle formation can be applied.
One can conceptualize the formation of such a structure through the reaction of a suitable ketone-functionalized phosphonate with a diol under acidic conditions to form the dioxolane ring. Alternatively, a phosphonate bearing a diol functionality could react with a ketone. The key is the formation of the ketal or acetal (B89532) that defines the spiro-dioxolane linkage.
Selective Deprotection and Re-esterification of Phosphonate Groups in Multi-functional Molecules
The selective modification of phosphonate esters, such as this compound, within complex, multi-functional molecules is a critical challenge in synthetic organic chemistry. The presence of various reactive sites complicates the selective removal of the phosphonate's ester groups (deprotection) and their subsequent replacement with other alkyl or aryl groups (re-esterification). Achieving this selectivity is paramount in the synthesis of specialized phosphonic acids and their derivatives, which are integral to pharmaceuticals, agrochemicals, and materials science. This section explores the nuanced strategies for the selective deprotection and re-esterification of phosphonate groups, with a focus on the types of functionalities present in this compound—namely, the phosphonate esters, an ether linkage, and a ketone.
Selective Deprotection of Phosphonate Esters
The deprotection of dialkyl phosphonates to their corresponding phosphonic acids is a fundamental transformation. However, in molecules with multiple functional groups, standard hydrolysis conditions can lead to undesired side reactions. The choice of deprotection method is therefore crucial and depends on the stability of other functional groups within the molecule.
Acid-Catalyzed Hydrolysis
McKenna Reaction: Silyl-Mediated Deprotection
A milder and more selective method for phosphonate deprotection is the McKenna reaction, which utilizes halotrimethylsilanes, most commonly bromotrimethylsilane (B50905) (TMSBr). acs.orgacs.orgbeilstein-journals.org This reaction proceeds in two steps: first, the transesterification of the dialkyl phosphonate to a bis(trimethylsilyl) phosphonate, and second, the facile hydrolysis or alcoholysis of the silyl (B83357) esters to the phosphonic acid. acs.orgbeilstein-journals.orgorganic-chemistry.org
The primary advantage of the McKenna reaction is its mildness, often allowing for the selective deprotection of phosphonate esters in the presence of other acid-labile groups. beilstein-journals.org For instance, while TMSBr is known to cleave ethers and esters, these reactions often require higher temperatures, allowing for a window of selectivity. acs.orgbeilstein-journals.org Nevertheless, side reactions can occur, especially in polyfunctional molecules. beilstein-journals.org Studies have shown that even with TMSBr, cleavage of other ester groups, such as tert-butyl carboxyesters, can happen simultaneously. acs.org In the case of this compound, the ketone functionality would likely remain unaffected under standard McKenna conditions, but careful optimization would be needed to prevent cleavage of the ethoxy group.
The choice of solvent and temperature is critical for controlling the reaction's selectivity. Reactions are often conducted in solvents like acetonitrile (B52724) at moderate temperatures (e.g., 35 °C) to ensure efficient transesterification while minimizing side reactions. beilstein-journals.org
| Method | Reagents | Typical Conditions | Advantages | Potential Issues for Multi-functional Molecules |
|---|---|---|---|---|
| Acid Hydrolysis | Conc. HCl or HBr | Reflux, 1-12 h | Inexpensive reagents | Harsh conditions, lack of selectivity, potential cleavage of ethers, esters, and other acid-sensitive groups. beilstein-journals.orgnih.gov |
| McKenna Reaction | Bromotrimethylsilane (TMSBr), then H₂O or MeOH | Acetonitrile, 25-35 °C, 24 h | Mild, highly efficient, generally selective for phosphonate esters. acs.orgacs.orgbeilstein-journals.org | Can cleave other sensitive groups like t-butyl esters or ethers under certain conditions; reagent is corrosive and moisture-sensitive. acs.orgbeilstein-journals.org |
| Other Silyl Halides | Chlorotrimethylsilane (TMSCl) / NaI | Acetonitrile or DMF, elevated temperatures | More economical than TMSBr. | TMSCl alone is less reactive with diethyl phosphonates, requiring harsher conditions or additives. beilstein-journals.org |
| Boron Tribromide (BBr₃) | BBr₃, then H₂O | Dichloromethane, low temperature | Effective for dealkylation. | Highly reactive, can affect other functional groups. beilstein-journals.org |
Selective Re-esterification of Phosphonates
Re-esterification involves converting a phosphonic acid or its derivative into a different phosphonate ester. This process is less common than deprotection but is valuable for synthesizing phosphonate libraries or introducing specific ester groups to modulate a molecule's properties.
A direct and selective method for the esterification of phosphonic acids involves the use of orthoesters, such as triethyl orthoacetate. mdpi.comresearchgate.net This method offers a significant advantage in controlling the degree of esterification through temperature. Research has shown that the reaction of a phosphonic acid with triethyl orthoacetate can be selectively stopped at the monoester stage at lower temperatures (e.g., 30 °C) or driven to completion to form the diester at higher temperatures (e.g., 90 °C). mdpi.comresearchgate.net
The mechanism is proposed to proceed through a key intermediate which, depending on the temperature, leads to either the monoester or diester. mdpi.com This temperature-dependent selectivity provides a powerful tool for the controlled functionalization of phosphonic acids derived from complex molecules. For a derivative of this compound, once deprotected to its phosphonic acid, this method could be employed to introduce different ester groups selectively.
| Temperature | Time | Product Distribution (Monoester vs. Diester) | Yield of Major Product |
|---|---|---|---|
| 30 °C | 24 h | Monoester >99% | 98% (Monoester) |
| 60 °C | 24 h | Monoester 2%, Diester 98% | 98% (Diester) |
| 90 °C | 1 h | Diester >99% | 99% (Diester) |
Spectroscopic Characterization and Structural Elucidation of Phosphonates
Nuclear Magnetic Resonance (NMR) Spectroscopy of Diethyl (ethoxyacetyl)phosphonate and Analogs
NMR spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, ³¹P), one can map the connectivity of atoms and infer stereochemical relationships.
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the five chemically non-equivalent sets of protons in the molecule. The integration of these signals would confirm the number of protons in each set, while their splitting patterns, or multiplicities, would reveal the number of adjacent protons. askthenerd.com
The two ethyl groups attached to the phosphorus atom are diastereotopic and thus expected to be chemically non-equivalent, though their signals may overlap. For simplicity, they are often treated as equivalent unless high-resolution spectroscopy reveals otherwise. The key signals are:
Phosphonate (B1237965) Ethyl Groups (P-O-CH₂-CH₃): These protons appear as a characteristic triplet for the methyl (CH₃) group and a multiplet (often a doublet of quartets) for the methylene (B1212753) (OCH₂) group. The methylene protons are coupled to both the adjacent methyl protons and the distant phosphorus atom.
Ethoxy Group (C-O-CH₂-CH₃): This group also presents a triplet for the methyl protons and a quartet for the methylene protons, typical of an ethyl group coupled only to its immediate neighbor.
Methylene bridge (P-CH₂-C=O): The protons on the carbon adjacent to the phosphorus atom are expected to appear as a doublet due to coupling with the ³¹P nucleus.
Ethoxy Methylene (O-CH₂-C=O): The protons of the methylene group of the ethoxyacetyl moiety are adjacent to a carbonyl group and an ether oxygen, appearing as a singlet in the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (Phosphonate) | ~1.3 | Triplet (t) | J(H,H) ≈ 7 |
| CH₃ (Ethoxy) | ~1.2 | Triplet (t) | J(H,H) ≈ 7 |
| OCH₂ (Phosphonate) | ~4.1 | Doublet of Quartets (dq) | J(H,H) ≈ 7, ³J(P,H) ≈ 8 |
| OCH₂ (Ethoxy) | ~3.6 | Quartet (q) | J(H,H) ≈ 7 |
| P-CH₂-C=O | ~3.2 | Doublet (d) | ²J(P,H) ≈ 22 |
| O-CH₂-C=O | ~4.1 | Singlet (s) | - |
Note: Predicted values are based on data from analogous compounds like diethyl ethylphosphonate and general principles of NMR spectroscopy. rsc.orgnih.govamazonaws.com
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. A key feature in the ¹³C NMR of organophosphonates is the presence of carbon-phosphorus coupling (J-C-P), which causes splitting of the carbon signals and is diagnostic for structure determination. jeol.comjeol.com For this compound, seven distinct carbon signals are expected.
Phosphonate Ethyl Carbons (P-O-CH₂-CH₃): The methyl carbon appears as a doublet, and the methylene carbon also appears as a doublet due to two-bond coupling with phosphorus.
Ethoxy Group Carbons (C-O-CH₂-CH₃): These carbons show standard shifts and no coupling to phosphorus.
Acetyl Group Carbons (P-CH₂-C=O): The methylene carbon directly bonded to phosphorus exhibits a large one-bond coupling constant (¹J(C,P)). The carbonyl carbon shows a smaller two-bond coupling.
Ethoxyacetyl Methylene Carbon (O-CH₂-C=O): This carbon is influenced by the adjacent oxygen and carbonyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and C-P Coupling Constants for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (Phosphonate) | ~16 | Doublet (d) | ³J(C,P) ≈ 6 |
| OCH₂ (Phosphonate) | ~62 | Doublet (d) | ²J(C,P) ≈ 6 |
| CH₃ (Ethoxy) | ~14 | Singlet (s) | - |
| OCH₂ (Ethoxy) | ~61 | Singlet (s) | - |
| P-CH₂ | ~34 | Doublet (d) | ¹J(C,P) ≈ 135 |
| C=O | ~202 | Doublet (d) | ²J(C,P) ≈ 6 |
| O-CH₂ | ~68 | Singlet (s) | - |
Note: Predicted values are based on data from analogous compounds. The exact values for coupling constants can vary. rsc.orgamazonaws.comjeol.com
³¹P NMR is a highly specific technique that provides direct information about the chemical environment of the phosphorus atom. researchgate.net Since ³¹P has a natural abundance of 100% and a spin of ½, it is a straightforward nucleus to observe. For dialkyl alkylphosphonates, the chemical shifts typically appear in a characteristic region. The ³¹P NMR spectrum of this compound is expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift for similar phosphonates generally falls within the range of +15 to +30 ppm (relative to 85% H₃PO₄). rsc.orgamazonaws.comunl.pt The exact shift is influenced by the electron-withdrawing nature of the adjacent ethoxyacetyl group.
The coupling constants (J-values) observed in NMR spectra are critical for confirming the molecular structure. jeol.com
H-H Coupling: The standard vicinal coupling (~7 Hz) in the ethyl groups confirms their presence. askthenerd.com
P-H Coupling: The two-bond coupling (²J(P,H)) between the phosphorus atom and the protons on the adjacent methylene group (P-CH₂) is typically large (~22 Hz) and is a definitive indicator of this structural motif. The three-bond coupling (³J(P,H)) through the oxygen atoms to the phosphonate methylene protons is smaller (~8 Hz). amazonaws.com
P-C Coupling: Carbon-phosphorus couplings are perhaps the most structurally informative. The one-bond coupling (¹J(P,C)) for the carbon directly attached to phosphorus is very large (~135 Hz). jeol.comjeol.com The two-bond (²J(P,C)) and three-bond (³J(P,C)) couplings are significantly smaller but provide valuable data for confirming the connectivity through the ester linkages and the acetyl group. rsc.orgamazonaws.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Description |
| Phosphoryl | P=O | 1260 - 1240 | Strong, sharp absorption |
| Carbonyl | C=O | 1730 - 1715 | Strong, sharp absorption for the ketone |
| Ether | C-O-C | 1150 - 1085 | Strong, broad absorption |
| Phosphonate Ester | P-O-C | 1050 - 1020 | Strong, broad absorption |
| Alkyl C-H | C-H | 2980 - 2850 | Medium to strong, sharp absorptions |
Note: Predicted values are based on data from analogous phosphonates and standard IR correlation tables. db-thueringen.dechemicalbook.comnih.gov
The presence of a very strong band around 1250 cm⁻¹ is a clear indicator of the P=O phosphoryl group. db-thueringen.de Another strong absorption near 1725 cm⁻¹ confirms the presence of the ketone (C=O) functional group. The spectrum would also be rich in the fingerprint region below 1500 cm⁻¹, with strong bands corresponding to the C-O-C and P-O-C stretching vibrations. nist.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₈H₁₇O₅P), the calculated molecular weight is approximately 224.18 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 224. The fragmentation of phosphonates is often complex but can reveal key structural features. Expected fragmentation pathways include:
Alpha-cleavage: Cleavage of the bonds adjacent to the oxygen and carbonyl groups.
McLafferty Rearrangement: Hydrogen transfer from a gamma-carbon to the phosphoryl oxygen, followed by the elimination of an alkene (ethylene, C₂H₄) from the ethoxy groups. This would result in peaks at m/z 196 (M-28) and m/z 168 (M-56).
Loss of Alkoxy Groups: Cleavage of the P-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment at m/z 179.
Cleavage around the Carbonyl Group: Fragmentation can occur on either side of the C=O group, leading to characteristic acylium ions or other fragments.
Analysis of the resulting fragments allows for the reconstruction of the molecular structure, complementing the data obtained from NMR and IR spectroscopy. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. amazonaws.com
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for analyzing organophosphorus compounds by investigating their fragmentation pathways. researchgate.net In EI-MS, the intensity of the molecular ion peaks can vary depending on the specific nature of the compound being analyzed. researchgate.net The fragmentation of organophosphorus compounds, such as diethyl phosphite (B83602), has been studied using this method. nist.gov
For compounds with similar structures, such as various diethyl spiro[pyrimidino[5,3'] researchgate.netcore.ac.ukoxazole] phosphonates, characteristic fragment ions are formed through the successive loss of simple functional groups. researchgate.net This is often followed by the decomposition of heterocyclic rings attached to other parts of the molecule. researchgate.net The study of these fragmentation patterns is crucial for understanding the structure of the parent molecule. researchgate.netcore.ac.uk
Table 1: General Observations in EI-MS of Organophosphorus Compounds
| Feature | Description | Source |
| Molecular Ion Peak | Intensity varies based on the compound's structure. | researchgate.net |
| Fragmentation | Involves successive loss of simple functional groups. | researchgate.net |
| Heterocyclic Systems | Decomposition of attached rings is a common pathway. | researchgate.net |
Analysis of Fragmentation Pathways and Isomeric Distinctions
The analysis of fragmentation pathways is essential for the structural elucidation of unknown compounds within the lignome and for distinguishing between isomers. core.ac.uknih.gov Tandem mass spectrometry (MSn) is particularly useful for this purpose, as it can reveal diagnostic fragments for structurally similar isomers that may not be distinguishable by other means. lcms.cz
Differentiation of isomers is a significant analytical challenge, especially when they cannot be resolved chromatographically. lcms.cz While tandem mass spectrometry can distinguish structurally distinct isomers based on unique fragments, diagnostic fragments are not always produced when the structures are very similar. lcms.cz The fragmentation pathways of protonated O,O-diethyl O-aryl phosphorothionates, for example, have been studied in detail using collision-activated dissociation (CAD) experiments. core.ac.uk These studies help in understanding the gas-phase ion chemistry of these compounds. core.ac.uk
The fragmentation of organophosphorus compounds is heavily influenced by their substituents. mdpi.com For instance, alkyl and halogenated organophosphorus flame retardants often undergo McLafferty hydrogen rearrangements, leading to the cleavage of substituents and the formation of stable ions like [H4PO4]+. mdpi.com In contrast, aromatic organophosphorus flame retardants may cleave at both C-O and P-O bonds. mdpi.com
Nuclear isomers, which are long-lived excited states of nuclei, can also be distinguished using mass spectrometry techniques. aps.org These isomers can have different decay patterns compared to their ground states. aps.org
Table 2: Key Aspects of Fragmentation Analysis
| Aspect | Technique/Observation | Significance | Source |
| Isomer Differentiation | Tandem Mass Spectrometry (MSn) | Provides diagnostic fragments for structurally similar isomers. | lcms.cz |
| Protonated Compounds | Collision-Activated Dissociation (CAD) | Elucidates gas-phase ion chemistry. | core.ac.uk |
| Substituent Influence | McLafferty Rearrangements | Characteristic for alkyl and halogenated organophosphorus compounds. | mdpi.com |
| Aromatic Compounds | C-O and P-O bond cleavage | A common pathway for aromatic organophosphorus compounds. | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) in Phosphonate Characterization
High-Resolution Mass Spectrometry (HRMS) has become a leading technology for profiling a wide range of chemical compounds, offering accurate mass measurement, high sensitivity, and rapid data acquisition. nih.govescholarship.org This technique is capable of both untargeted and targeted analysis due to its ability to perform full-scan and tandem mass spectrum acquisition with high mass accuracy. nih.gov This allows for the confident identification of both precursor and product ions. nih.gov
HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR), Orbitrap, and time-of-flight (TOF) mass spectrometers, are primarily used for full-scan MS. nih.gov Hybrid analyzers like the quadrupole time-of-flight (QqTOF) combine full-scan MS and MS/MS capabilities, which improves structure elucidation. nih.gov Investigating the fragmentation pathways of compounds like organophosphorus flame retardants using HRMS is crucial for discovering and identifying new pollutants. mdpi.com The high accuracy of fragment ion identification provided by HRMS makes the fragmentation pathways more evident. mdpi.com
The development of non-targeted analysis approaches using HRMS is increasingly important for identifying previously unknown metabolites and other compounds. nih.gov These data-driven, hypothesis-generating methods are shifting the paradigm from conventional targeted analyses. nih.gov
Table 3: Advantages of HRMS in Chemical Analysis
| Advantage | Description | Source |
| High Accuracy | Provides accurate mass measurements for confident compound identification. | nih.govnih.gov |
| Versatility | Capable of both targeted and untargeted analysis. | nih.gov |
| Sensitivity | Enables the detection of compounds at low concentrations. | nih.govescholarship.org |
| Structural Elucidation | Tandem MS capabilities improve the identification of molecular structures. | nih.gov |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a technique that studies the interaction of matter with light in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.com The absorption of UV or visible radiation by a molecule corresponds to the excitation of its outer electrons, leading to electronic transitions from a ground state to a higher energy excited state. shu.ac.uklibretexts.org
The types of electronic transitions that can occur in organic molecules include those involving σ, π, and non-bonding (n) electrons. shu.ac.uk For organic chemists, the most useful transitions are typically n→π* and π→π*, as their absorption peaks fall within an experimentally convenient wavelength range (200-700 nm). shu.ac.ukpharmatutor.org These transitions require the presence of unsaturated groups (chromophores) in the molecule. shu.ac.uk
The structure of this compound contains a carbonyl group (C=O) and ether linkages (C-O-C), both of which have non-bonding electrons (n-electrons). The carbonyl group also contains π-electrons. Therefore, the expected electronic transitions for this molecule would include n→σ, n→π, and π→π*.
n→σ* transitions: Electrons from the oxygen atoms' lone pairs are excited to an anti-bonding σ* orbital. These transitions generally occur at shorter wavelengths. shu.ac.uk
n→π* transitions: An electron from a non-bonding orbital on the oxygen of the carbonyl group is promoted to the anti-bonding π* orbital of the carbonyl group. These transitions are typically weak. shu.ac.ukcutm.ac.in
π→π* transitions: An electron from the bonding π orbital of the carbonyl group is excited to the anti-bonding π* orbital. These transitions are usually strong. shu.ac.ukcutm.ac.in
The solvent used can affect the absorption spectrum. For instance, n→π* transitions often experience a blue shift (shift to shorter wavelengths) as the polarity of the solvent increases. shu.ac.uk
Table 4: Possible Electronic Transitions in this compound
| Transition | Description | Chromophore |
| n → σ | Excitation of a non-bonding electron to an anti-bonding σ orbital. | C-O (ether), C=O (carbonyl) |
| n → π | Excitation of a non-bonding electron to an anti-bonding π orbital. | C=O (carbonyl) |
| π → π* | Excitation of a bonding π electron to an anti-bonding π orbital. | C=O (carbonyl) |
Computational and Theoretical Investigations of Phosphonates
Density Functional Theory (DFT) Calculations for Phosphonate (B1237965) Systems
Density Functional Theory (DFT) is a predominant computational method for investigating the electronic structure and properties of phosphonates. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are used to predict various molecular characteristics. jocpr.comijcce.ac.irresearchgate.net
A fundamental application of DFT is the determination of a molecule's most stable three-dimensional structure through geometry optimization. This process calculates the lowest energy arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles. For instance, studies on diethyl [hydroxy(phenyl)methyl]phosphonate (DHPMP) used DFT with the B3LYP/6-31G(d,p) level of theory to optimize the molecular geometry, with results showing good agreement with experimental data from X-ray diffraction. researchgate.net Similarly, DFT has been employed to optimize the structures of various pyridinyl and pyrimidinyl phosphonates. ijcce.ac.ir
Conformational analysis, which explores the different spatial arrangements of a molecule and their relative energies, is also a critical area of investigation. For example, in a study of 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide derivatives, DFT calculations were used to compare the stability of axial and equatorial conformers, revealing how the presence of different heteroatoms influences the conformational preference. mdpi.com
DFT is widely used to analyze the electronic properties of phosphonates, which are crucial for understanding their reactivity. Key parameters derived from these analyses include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. growingscience.com The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO (ΔEgap) is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com In a theoretical study on the reaction between diethyl 1-oxomethylphosphonates and α-aminoesters, the HOMO and LUMO energies were calculated to predict the nature of the reaction, identifying the phosphonate as the electrophile and the aminoester as the nucleophile. researchgate.net
Natural Population Analysis (NPA): NPA is used to calculate the distribution of electronic charge on the atoms within a molecule. This analysis helps in understanding intramolecular charge transfer and the stability arising from hyperconjugative interactions, as demonstrated in studies of pyridinyl and pyrimidinyl phosphonates using Natural Bond Orbital (NBO) analysis. ijcce.ac.ir
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical reactivity. mdpi.com These include electronegativity (χ), chemical hardness (η), softness (S), and the global electrophilicity index (ω). researchgate.netmdpi.com For example, analysis of DHPMP and other phosphonates has utilized these descriptors to provide insights into their chemical behavior. researchgate.net
The following table presents representative data from a DFT study on related acylphosphonates and aminoesters, illustrating the types of electronic parameters that can be calculated. researchgate.net
| Reactant | HOMO (eV) | LUMO (eV) |
| Diethyl 1-oxomethylphosphonate | -6.76 | -2.40 |
| α-aminoester (R=CH₃) | -6.46 | 0.37 |
| α-aminoester (R=CH₂Ph) | -6.21 | -0.22 |
This table demonstrates the application of DFT to determine frontier orbital energies for phosphonate-related compounds.
DFT calculations are a powerful tool for predicting the vibrational spectra (FT-IR and Raman) of molecules. researchgate.net The calculated frequencies and their corresponding vibrational modes can be correlated with experimental spectra to aid in the assignment of absorption bands to specific functional groups. ijcce.ac.ir Studies have shown a good correlation between vibrational frequencies calculated using the B3LYP method and experimental results for phosphonate derivatives. ijcce.ac.irresearchgate.net
The accuracy of these predictions depends on the chosen DFT functional and basis set. Research comparing different computational levels for diethyl-phosphate and phosphonic acid found that dispersion-corrected DFT functionals (like B3LYP-D) can provide improved accuracy for vibrational frequencies, highlighting the importance of accounting for dispersion interactions in these systems. researchgate.net The table below, adapted from a study on DHPMP, shows a comparison of experimental and calculated vibrational frequencies, demonstrating the utility of this approach. researchgate.net
| Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |
| O-H stretch | 3254 | 3259 |
| C-H aromatic | 3064 | 3067 |
| C-H aliphatic | 2985 | 2989 |
| P=O stretch | 1228 | 1232 |
| P-O-C stretch | 1024 | 1028 |
| C-O stretch | 1164 | 1166 |
This table exemplifies the correlation between experimental and DFT-calculated vibrational frequencies for a phosphonate derivative.
Computational methods can also predict other spectroscopic parameters. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, which can be compared with experimental UV-Vis spectra. ijcce.ac.ir Such calculations for DHPMP showed strong absorption in the middle UV domain, consistent with experimental findings. researchgate.net
Furthermore, theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are becoming increasingly reliable. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. ijcce.ac.ir For certain pyridinyl and pyrimidinyl phosphonates, the theoretically calculated chemical shifts have shown a strong correlation with the experimental values, aiding in the structural elucidation of these compounds. ijcce.ac.ir
Ab Initio and Semi-Empirical Computational Methods in Phosphonate Research
Besides DFT, other computational methods are also applied in phosphonate research.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of empirical parameters. tandfonline.comscribd.com They have been used to study the structures and reaction mechanisms of phosphonates and related phosphorus compounds. datapdf.comacs.org For example, the hydrolysis of phosphorus fluoridates was investigated using ab initio calculations at the RHF/6-31G(d) level, which helped to characterize the transition states and intermediates involved in the reaction. tandfonline.comtandfonline.com
Semi-Empirical Methods: These methods, such as PM3 and AM1, use a simpler formulation of the Schrödinger equation and incorporate parameters derived from experimental data to speed up calculations. tandfonline.comdatapdf.com While generally less accurate than ab initio or DFT methods, they are computationally much faster, allowing for the study of larger systems. scribd.com Semi-empirical methods have been used to study the hydrolysis of phosphonates, yielding qualitatively similar reaction pathways to ab initio methods, though with some differences in the predicted geometries of transition states. tandfonline.comtandfonline.com These studies often highlight the critical importance of including solvation models to obtain reasonable energy profiles for reactions involving ionic species. tandfonline.com
Computational Elucidation of Reaction Mechanisms and Energy Profiles
For example, DFT calculations have been used to investigate the multi-step tautomerism of H-phosphonates, evaluating several proposed mechanisms, including intramolecular and intermolecular proton transfer pathways. nih.gov These studies found that pathways involving multiple phosphonate molecules had significantly lower activation barriers than a simple intramolecular proton shift. nih.gov In another study, the reaction between trichloromethylphosphine oxide and triethyl phosphite (B83602) was investigated using DFT. imist.ma The calculations helped to explain the observed regioselectivity by comparing the activation energies for nucleophilic attack at two different sites (the carbon vs. the chlorine atom). imist.ma Analysis of the transition states and the charge transfer between the reacting molecules further supported the proposed mechanism. imist.ma Similar mechanistic studies have been performed for hydrolysis reactions using both ab initio and semi-empirical methods, demonstrating the broad utility of computational chemistry in understanding the reactivity of phosphonates. tandfonline.comtandfonline.com
Transition State Analysis in Organophosphorus Reactions
The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. In the context of organophosphorus chemistry, transition state analysis helps to clarify the nature of bond-forming and bond-breaking processes at the phosphorus center. While specific transition state analyses for reactions involving diethyl (ethoxyacetyl)phosphonate are not extensively documented in publicly available literature, general principles derived from studies of similar phosphonates can be applied.
Organophosphorus reactions, such as the Horner-Wadsworth-Emmons or Pudovik reactions, proceed through well-defined transition states. researchgate.net For instance, in a reaction involving nucleophilic attack at the phosphorus atom, the transition state would typically feature a pentacoordinate phosphorus center. The geometry of this transition state, whether it resembles a trigonal bipyramid or a square pyramid, and the positions of the entering and leaving groups (apical or equatorial) are critical in determining the reaction's stereochemical outcome.
Heavy atom kinetic isotope effects and Brønsted analysis of related phosphotriesterase-catalyzed hydrolysis reactions suggest an early associative transition state. wikipedia.org This implies that the nucleophile has significantly bonded to the phosphorus center in the transition state, with minimal cleavage of the leaving group bond. wikipedia.org While these findings are not specific to this compound, they provide a framework for predicting its reactive behavior.
Table 1: Key Parameters in Transition State Analysis of Related Phosphonate Reactions
| Parameter | Description | Significance in Organophosphorus Reactions |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the reaction rate; lower Ea leads to a faster reaction. |
| Transition State Geometry | The spatial arrangement of atoms at the highest point on the reaction pathway. | Influences the stereochemistry of the products. |
| Kinetic Isotope Effects | Changes in reaction rate upon isotopic substitution. | Provides insight into bond-breaking and bond-forming in the transition state. wikipedia.org |
| Brønsted Coefficient (β) | A measure of the sensitivity of the reaction rate to the pKa of the catalyst or leaving group. | Indicates the degree of proton transfer in the transition state. wikipedia.org |
Energy Landscape and Reaction Coordinate Mapping
The energy landscape of a chemical reaction provides a comprehensive depiction of all possible reactant, intermediate, transition state, and product configurations, along with their relative energies. wikipedia.org A reaction coordinate is a one-dimensional path through this multidimensional landscape that represents the minimum energy pathway from reactants to products. mdpi.com Mapping this coordinate is essential for a complete understanding of the reaction mechanism.
For a hypothetical reaction of this compound, such as its hydrolysis, the reaction coordinate would trace the energy changes as the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) approaches the phosphorus center, forms a bond, and the leaving group departs. The energy landscape would show the initial energy of the reactants, the energy barrier corresponding to the transition state, and the final energy of the products. wikipedia.org The presence of intermediates, such as a pentacoordinate phosphorus species, would appear as valleys or local minima on the energy landscape. wikipedia.org
The technique of reaction-coordinate mapping is a powerful tool for studying complex quantum dissipative dynamics in structured environments. researchgate.net It aims to simplify the problem by focusing on a collective environmental coordinate, termed the 'reaction coordinate'. researchgate.net While specific energy landscape maps for this compound are not readily found, theoretical models of related systems demonstrate the utility of this approach in understanding reaction dynamics. wikipedia.org Time-resolved experiments can provide complementary information by monitoring the real-time evolution of the system along the reaction coordinate as it traverses the potential energy landscape. chemicalbook.com
Table 2: Components of a Reaction Coordinate Map
| Component | Description | Example in a Phosphonate Reaction |
| Reactants | The starting materials of the reaction. | This compound and a nucleophile. |
| Transition State(s) | The highest energy point(s) along the reaction coordinate. | Pentacoordinate phosphorus species. |
| Intermediate(s) | A species that is formed and consumed during the reaction, corresponding to a local energy minimum. | A transient, relatively stable pentacoordinate adduct. |
| Products | The final species formed in the reaction. | The result of nucleophilic substitution at the phosphorus center. |
| Reaction Coordinate | The path of minimum energy connecting reactants and products. | A measure of the progress of the reaction, e.g., the distance between the nucleophile and the phosphorus atom. |
Advanced Analytical Methodologies for Phosphonate Research
Hyphenated Chromatographic and Spectrometric Techniques
Hyphenated techniques represent a powerful synergy in analytical chemistry, combining a separation method with a spectroscopic detection method. chromatographytoday.comresearchgate.net This approach leverages the strengths of both techniques: the chromatograph separates complex mixtures into individual components, and the spectrometer provides detailed information for the identification and quantification of each separated component. youtube.com This coupling results in faster, more accurate analysis with a higher degree of automation and reproducibility compared to using a single technique. researchgate.netyoutube.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Phosphonates
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. hplcvials.com It functions by separating components of a mixture in the gas phase using a gas chromatograph, followed by detection and identification at a molecular level with a mass spectrometer. researchgate.net The mass spectrometer identifies compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. brjac.com.br
While highly effective, the direct analysis of many phosphonates by GC-MS is challenging due to their low volatility. hplcvials.com To overcome this limitation, a chemical modification process known as derivatization is often required. This process converts non-volatile phosphonates into more volatile forms suitable for GC analysis. Common derivatization methods include:
Silylation: Replaces active hydrogen atoms with a trimethylsilyl (B98337) group.
Acylation: Introduces an acyl group to enhance volatility.
Methylation: Adds methyl groups to the compound. hplcvials.com
The choice of derivatization reagent is critical; for instance, silylating diethyl phosphite (B83602) can be challenging due to steric hindrance around the phosphorus atom. chromforum.org Despite these challenges, GC-MS remains a vital tool, particularly in fields such as environmental monitoring and the verification of chemical warfare agents, which often include organophosphonate compounds. brjac.com.br
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful and versatile technique that combines the separation prowess of liquid chromatography with the sensitive and selective mass analysis capabilities of mass spectrometry. researchgate.net It is particularly well-suited for analyzing non-volatile, polar, or thermally unstable compounds like many phosphonates, which are difficult to analyze by GC-MS. researchgate.netsigmaaldrich.com
The use of tandem mass spectrometry (LC-MS/MS) further enhances analytical capabilities. In this setup, a precursor ion is selected, fragmented, and the resulting product ions are analyzed, providing a high degree of certainty in compound identification, even in highly complex matrices like wastewater or biological fluids. nih.govlcms.cz
To improve the analysis of certain phosphonates, various strategies can be employed:
Derivatization: Similar to GC-MS, chemical derivatization can be used to enhance ionization and increase sensitivity by several orders of magnitude. A study demonstrated that using trimethylsilyldiazomethane (B103560) for methylation increased sensitivity for six key phosphonates by a factor of 100 to 1000. nih.gov
Ion-Pair Chromatography: For highly polar phosphonates that show poor retention on conventional reversed-phase columns, ion-pair reagents can be added to the mobile phase. These reagents form a neutral complex with the charged analyte, improving its retention and separation. sigmaaldrich.comnih.gov
The sensitivity of modern LC-MS/MS methods allows for the detection of phosphonates at extremely low concentrations, as demonstrated in the table below.
Table 1: Limits of Quantitation (LOQ) for Target Phosphonates using LC-MS/MS Data sourced from a study on phosphonate (B1237965) analysis in water samples. nih.gov
| Compound | LOQ (Direct Analysis, µg/L) | LOQ (with SPE Pre-concentration, ng/L) |
|---|---|---|
| Nitrilotris(methylene phosphonic acid) (ATMP) | 1.4 | 5.0 |
| 1-Hydroxyethane 1,1-diphosphonic acid (HEDP) | 57 | 200 |
| Ethylenediamine tetra(methylene phosphonic acid) (EDTMP) | 2.5 | 10 |
| Hexamethylenediamine tetra(methylene phosphonic acid) (HDTMP) | 5.0 | 20 |
| Diethylenetriamine penta(methylene phosphonic acid) (DTPMP) | 5.0 | 20 |
| 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC) | 2.5 | 10 |
Integration of Analytical Techniques (e.g., HPLC-SPE-NMR-TOF-MS, IMS-HRMS)
To address the most complex analytical challenges, researchers integrate multiple advanced techniques to gain deeper insights into the structure and identity of phosphonates.
HPLC-SPE-NMR-TOF-MS: This powerful combination provides unequivocal structural characterization. The workflow begins with High-Performance Liquid Chromatography (HPLC) to separate the mixture. A specific chromatographic peak is then selectively trapped and concentrated on a Solid-Phase Extraction (SPE) cartridge. chromatographyonline.commdpi.com This step is crucial as it allows for the complete exchange of the HPLC mobile phase with a deuterated solvent required for Nuclear Magnetic Resonance (NMR) spectroscopy. chromatographyonline.com NMR provides definitive structural information, revealing the precise arrangement of atoms in the molecule. nih.govsciopen.com When combined with Time-of-Flight Mass Spectrometry (TOF-MS), which provides highly accurate mass measurements for determining elemental composition, this integrated system offers a comprehensive tool for identifying unknown phosphonates and their metabolites without the need for preparative isolation. mdpi.com
Ion Mobility Spectrometry-High-Resolution Mass Spectrometry (IMS-HRMS): This technique introduces another dimension of separation to mass spectrometry. uantwerpen.be Ions are first separated based on their mobility in a gas-filled drift tube, which is influenced by their size, shape, and charge. wikipedia.org Following this, the ions enter a High-Resolution Mass Spectrometer (HRMS) for accurate mass analysis. This dual separation significantly enhances analytical power. uantwerpen.be The addition of ion mobility provides a collision cross-section (CCS) value for each ion, a unique physicochemical property that serves as an additional identifier, greatly increasing confidence in compound identification. nih.gov
Table 2: Key Advantages of Integrated Analytical Techniques
| Technique | Primary Advantages for Phosphonate Research |
|---|---|
| HPLC-SPE-NMR | - Enables definitive structural elucidation of unknown compounds.
|
| IMS-HRMS | - Separates isomeric and isobaric phosphonates that are indistinguishable by MS alone.
|
Inductively Coupled Plasma Techniques for Elemental Analysis
When the primary goal is not to identify the specific phosphonate molecule but to quantify the total amount of phosphorus present, Inductively Coupled Plasma (ICP) techniques are employed. These methods are based on the atomization and excitation of a sample in a high-temperature argon plasma and are exceptionally sensitive for elemental analysis. unine.ch
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a robust and widely used technique for the routine monitoring of phosphorus-based compounds in industrial applications, such as oilfield and water treatment processes. informahealthcare.comresearchgate.net In this method, the liquid sample is nebulized and introduced into the argon plasma, which reaches temperatures of up to 10,000 K. analytik-jena.com At these temperatures, the sample's constituent elements are excited and emit light at their characteristic wavelengths. A detector measures the intensity of this emitted light, which is directly proportional to the concentration of the element in the sample. unine.chanalytik-jena.com
The main advantage of ICP-OES is its simplicity and reliability for measuring total phosphorus content. researchgate.net However, its primary limitation is that it cannot differentiate between different forms of phosphorus; for example, it cannot distinguish between phosphorus from a phosphonate and phosphorus from orthophosphate. researchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a more advanced and sensitive elemental analysis technique. Like ICP-OES, it uses an argon plasma to atomize the sample, but instead of detecting emitted light, it measures the elements as ions using a mass spectrometer. springernature.comnih.gov This allows for significantly lower detection limits, often in the parts-per-billion (µg/L) or even parts-per-trillion range. informahealthcare.com
A key advantage of ICP-MS is its ability to be coupled with a separation technique, such as Ion Chromatography (IC), to perform speciation analysis. ives-openscience.eu In an IC-ICP-MS setup, the ion chromatograph first separates the different phosphorus-containing anions (e.g., phosphonate, phosphate (B84403), polyphosphate) before they are introduced into the ICP-MS for element-specific detection. nih.govives-openscience.eu This hyphenated approach allows for the precise and separate quantification of different phosphorus species within the same sample, overcoming the primary limitation of ICP-OES. A drawback of ICP-MS is its sensitivity to high concentrations of dissolved solids (salts), which can cause matrix effects and often necessitates sample dilution. informahealthcare.com
Table 3: Comparison of ICP-OES and ICP-MS for Phosphorus Analysis
| Feature | ICP-OES | ICP-MS |
|---|---|---|
| Principle | Detects photons emitted from excited atoms in plasma. analytik-jena.com | Detects ions separated by mass-to-charge ratio from plasma. springernature.com |
| Sensitivity | Parts per million (mg/L) range. unine.ch | Parts per billion (µg/L) to parts per trillion (ng/L) range. informahealthcare.com |
| Speciation Analysis | No, measures total elemental content only. researchgate.net | Yes, when hyphenated with a separation technique (e.g., IC-ICP-MS). ives-openscience.eu |
| Matrix Tolerance | Generally high tolerance to dissolved solids. thermofisher.com | Sensitive to high salt content; may require sample dilution. informahealthcare.com |
| Primary Use Case | Routine monitoring of total phosphorus in industrial waters. informahealthcare.com | Trace-level elemental analysis and speciation studies. ives-openscience.eu |
Compound List
X-ray Absorption Spectroscopy for Structural Probing
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique utilized to investigate the local geometric and electronic structure of a selected atomic species within a material. This method is particularly insightful for analyzing organophosphorus compounds like diethyl (ethoxyacetyl)phosphonate, providing detailed information about the phosphorus atom's coordination environment, oxidation state, and bond distances to neighboring atoms. XAS is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The fundamental principle of XAS involves tuning the energy of an X-ray beam and measuring the absorption of these X-rays by a sample. uu.nl When the incident X-ray energy matches the binding energy of a core-level electron (e.g., the K-edge or L-edge of phosphorus), the electron is excited to an unoccupied state, causing a sharp increase in absorption known as an absorption edge. uu.nlresearchgate.net The fine structure in the vicinity of this edge provides detailed structural and electronic information. researchgate.net
For phosphorus-containing compounds, P K-edge XANES spectroscopy is a sensitive probe of the local atomic environment. researchgate.net The energy of the absorption edge and the features in the XANES spectrum are influenced by the oxidation state of the phosphorus atom and the nature of the surrounding ligands. escholarship.org Compounds with higher oxidation states tend to show a shift in the absorption edge to higher energies. escholarship.org
The EXAFS region, extending to higher energies beyond the XANES region, is characterized by oscillations in the absorption coefficient. researchgate.net These oscillations result from the scattering of the ejected photoelectron by neighboring atoms. researchgate.net Analysis of the EXAFS spectrum can yield precise information about the types of neighboring atoms, their distances from the absorbing atom (bond lengths), and their coordination numbers. youtube.com
X-ray Absorption Near-Edge Structure (XANES) Analysis
The P K-edge XANES spectrum of this compound provides a fingerprint of the phosphorus atom's electronic environment. The spectrum is characterized by a "white line," which is a prominent peak at the absorption edge corresponding to the transition of a 1s core electron to the lowest unoccupied molecular orbitals (LUMOs) with p-character. escholarship.org The position and intensity of this white line, along with other pre-edge and post-edge features, are indicative of the phosphorus atom's oxidation state and the geometry of its covalent bonds.
In this compound, the phosphorus atom is in a +5 oxidation state and has a tetrahedral coordination environment, bonded to two ethoxy groups, an oxygen atom (phosphoryl group), and a methylene (B1212753) group. This specific arrangement influences the electronic transitions and, consequently, the detailed features of the XANES spectrum. By comparing the spectrum of this compound to those of known phosphorus reference compounds, a quantitative analysis of its local structure can be achieved. nih.gov
Table 1: Hypothetical P K-edge XANES Data for this compound
| Feature | Energy (eV) | Interpretation |
| Pre-edge Feature | ~2145.5 | Transition to hybridized orbitals with some p-character, indicative of tetrahedral distortion. |
| Main Absorption Edge (White Line) | ~2152.0 | 1s → LUMO transition; position reflects the +5 oxidation state of phosphorus. |
| Post-edge Resonance A | ~2160.3 | Multiple scattering resonance related to the P-O and P-C bond framework. |
| Post-edge Resonance B | ~2175.8 | Further multiple scattering features determined by the geometry of the ethoxy and ethoxyacetyl groups. |
Note: The data presented in this table is illustrative and based on typical values for similar organophosphonate compounds. Actual experimental values may vary.
Extended X-ray Absorption Fine Structure (EXAFS) Analysis
The EXAFS region of the P K-edge spectrum provides quantitative information on the local atomic structure surrounding the phosphorus atom in this compound. By Fourier transforming the EXAFS oscillations from momentum space (k-space) to real space (R-space), a radial distribution function is obtained, showing peaks that correspond to shells of neighboring atoms at different distances from the central phosphorus atom.
Fitting these peaks using theoretical scattering paths allows for the determination of key structural parameters. For this compound, the first coordination shell around the phosphorus atom consists of one doubly bonded oxygen, two single-bonded ester oxygens, and one carbon atom. EXAFS analysis can precisely determine the average bond lengths and the degree of structural disorder (Debye-Waller factor) for these bonds. acs.org
Table 2: Hypothetical EXAFS Fitting Results for this compound
| Scattering Path | Coordination Number (N) | Bond Distance (Å) | Debye-Waller Factor (σ², Ų) |
| P=O | 1 | 1.48 | 0.0025 |
| P-O (ethoxy) | 2 | 1.58 | 0.0030 |
| P-C | 1 | 1.82 | 0.0035 |
Note: This data is representative of expected values for organophosphonates and serves as an illustrative example. Coordination numbers are fixed based on the known molecular structure.
The analysis reveals distinct bond lengths for the phosphoryl (P=O) and the ester (P-O) oxygen atoms, a characteristic feature of phosphonates. The P-C bond distance is significantly longer, reflecting the different nature of this covalent bond. These structural parameters derived from EXAFS are crucial for understanding the molecule's reactivity and interaction with other chemical species.
Q & A
Q. What are the common synthetic routes for diethyl (ethoxyacetyl)phosphonate, and how do reaction conditions influence yield?
this compound can be synthesized via diazotransfer reactions using sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) or through alkylation of phosphonate precursors. Reaction conditions such as solvent choice (DMF or THF), catalyst selection (e.g., Rhodium(II) acetate), and temperature significantly impact yield. For example, Rhodium-catalyzed reactions with α-diazocarbonyl compounds enable cyclopropanation or furan synthesis, but require strict control of stoichiometry to avoid byproducts . Acidic conditions are preferred for alkylation of diethyl (hydroxymethyl)phosphonate derivatives, as basic conditions often lead to incomplete reactions or starting material recovery .
Q. How is 31P NMR spectroscopy utilized in characterizing diethyl phosphonate derivatives?
31P NMR is critical for confirming phosphonate structure and purity. The chemical shift for diethyl phosphonate derivatives typically ranges between δ 20–30 ppm. Coupling patterns (e.g., one-bond and three-bond couplings to 1H) help identify substituents. For example, diethyl phosphonate shows distinct splitting in 1H-decoupled spectra, while impurities like diethyl phosphate (δ ~0 ppm) or methylphosphonates (δ ~35 ppm) can be detected via shifts outside the expected range. Quantitative analysis of mixed phosphonate fractions is achieved by integrating peak areas and comparing to calibration standards .
Q. What analytical methods are used to resolve structural ambiguities in phosphonate derivatives?
Gas chromatography (GC) paired with infrared spectroscopy (IR) resolves co-eluting phosphonate components. For example, diethyl phosphonate (retention time: ~4 min) and diethyl methylphosphonate (~4.5 min) can be distinguished via IR absorption at 4.15 μm, specific to the P=O bond in unsubstituted phosphonates. Mass spectrometry (MS) further confirms molecular ions, while distillation isolates high-purity fractions for crystallography or biological testing .
Advanced Research Questions
Q. How can contradictory data in catalytic efficiency during diazo compound synthesis be resolved?
Discrepancies in catalytic efficiency (e.g., Rhodium vs. Copper catalysts) often arise from substrate-specific steric or electronic effects. Systematic screening of solvents (e.g., DCM vs. MeCN) and additives (e.g., molecular sieves) can optimize yields. For instance, Rhodium(II) acetate outperforms other catalysts in intramolecular cyclopropanation of α-diazo-β-ketophosphonates due to its ability to stabilize transition states. Kinetic studies (e.g., monitoring via in-situ IR) and DFT calculations further elucidate mechanistic differences .
Q. What strategies overcome challenges in alkylation of diethyl phosphonates under basic conditions?
Alkylation failures under basic conditions (e.g., NaH/DMF) are often due to poor nucleophilicity of the phosphonate oxygen. Switching to acidic conditions or using trichloroacetimidate reagents (e.g., 4-methoxybenzyl-2,2,2-trichloroacetimidate) enhances electrophilicity, enabling efficient benzylation. Alternatively, pre-complexing the phosphonate with Lewis acids (e.g., BF3·OEt2) activates the substrate for alkylation .
Q. What are the mechanisms behind enzyme inhibition by phosphonate derivatives, and how are they studied?
Phosphonates inhibit enzymes via transition-state mimicry or covalent binding. For example, diethyl (4-Methoxy-2-nitrophenyl)phosphonate interacts with metalloenzymes by coordinating active-site metal ions (e.g., Zn²⁺), while its nitro group participates in redox cycling. Inhibition kinetics are studied using fluorescence quenching assays or X-ray crystallography. Molecular docking simulations predict binding modes, validated by mutagenesis studies targeting key residues .
Q. How do steric and electronic effects influence the reactivity of phosphonates in cross-coupling reactions?
Bulky substituents (e.g., 2-ethylphenyl) reduce reactivity in Suzuki-Miyaura couplings due to steric hindrance, while electron-withdrawing groups (e.g., cyano) enhance electrophilicity at the phosphorus center. For example, diethyl (4-cyanophenyl)phosphonate undergoes efficient Pd-catalyzed coupling with aryl boronic acids, yielding biaryl phosphonates. Hammett plots correlate substituent σ values with reaction rates to quantify electronic effects .
Methodological Considerations
- Hazard Analysis : Prior to synthesis, conduct a risk assessment for diazo compounds (explosive potential) and phosphonates (toxicity). Use blast shields and remote stirring for large-scale diazotransfer reactions .
- Scalability : Continuous flow reactors improve safety and yield for hazardous steps (e.g., handling sulfonyl azides), enabling gram-scale production .
- Data Validation : Cross-reference NMR, GC-MS, and elemental analysis to confirm purity. For example, %C and %H deviations >0.5% indicate impurities in phosphonate fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
